4-(Quinoxalin-2-yl)-1,4-oxazepane

Description

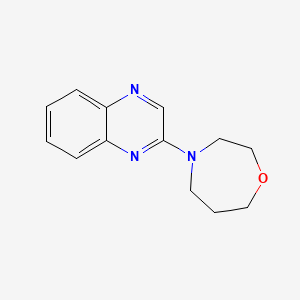

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-quinoxalin-2-yl-1,4-oxazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-2-5-12-11(4-1)14-10-13(15-12)16-6-3-8-17-9-7-16/h1-2,4-5,10H,3,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXAKGYFJZYPYHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCOC1)C2=NC3=CC=CC=C3N=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Historical Context of Quinoxaline (B1680401) Core Synthesis

The quinoxaline ring, a benzopyrazine system, is a cornerstone in heterocyclic chemistry, with its synthesis first being a subject of study in the late 19th century. The classical and most enduring methods for quinoxaline synthesis rely on the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. nih.govnih.govnih.gov

Two seminal approaches, the Körner (1884) and Hinsberg (1884) syntheses, laid the groundwork for quinoxaline chemistry. nih.gov Both methods fundamentally involve the reaction of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, such as a 1,2-diketone or a 1,2-ketoester, to form the quinoxaline ring. nih.gov These reactions can be catalyzed by acids and often require elevated temperatures. rsc.org Over the years, modifications to these classical methods have been developed to improve yields and expand the substrate scope, including the use of 1,2-dicarbonyl surrogates like α-haloketones, α-hydroxyketones, and epoxides. nih.gov

Another significant historical method is the Beirut Reaction , first described in 1965 by Haddadin and Issidorides. This reaction involves the cycloaddition of benzofuroxan (B160326) with enamines or enolates to produce quinoxaline-1,4-dioxides. researchgate.net These dioxides can then be subsequently reduced to afford the corresponding quinoxaline derivatives. researchgate.net The Beirut reaction has proven to be a versatile tool for accessing a wide range of functionalized quinoxalines. researchgate.net

Modern advancements have introduced greener and more efficient methods, including microwave-assisted synthesis, the use of recyclable catalysts, and one-pot procedures to construct the quinoxaline core. nih.govnih.gov

Historical Context of 1,4-Oxazepane (B1358080) Core Synthesis

The 1,4-oxazepane ring, a seven-membered heterocycle containing oxygen and nitrogen atoms, presents a greater synthetic challenge compared to its five- and six-membered counterparts due to unfavorable entropic and enthalpic factors associated with medium-sized ring formation. Historically, the most prevalent strategies for constructing the 1,4-oxazepane core have relied on intramolecular cyclization reactions. nih.gov

These approaches typically involve the ring closure of a suitably functionalized acyclic precursor. Common strategies include the intramolecular cyclization of alkenols, alkynols, or hydroxyketones, often facilitated by Brønsted or Lewis acids. One-pot synthetic strategies have also been developed for the synthesis of enantiomerically pure disubstituted 1,4-oxazepanes through tandem aziridine/epoxide ring-opening sequences. nih.gov Another approach involves the reaction of cyclic anhydrides with imines, which proceeds through a dipolar intermediate followed by cyclization to form the 1,3-oxazepane-4,7-dione ring system. tsijournals.com

More recent methods have explored the use of polymer-supported synthesis to create chiral 1,4-oxazepane-5-carboxylic acids, demonstrating the ongoing efforts to develop more controlled and versatile routes to this heterocyclic system.

Direct and Indirect Synthetic Approaches for 4-(Quinoxalin-2-yl)-1,4-Oxazepane and Related Bis-Heterocyclic Scaffolds

The direct synthesis of this compound and its analogs often involves the strategic coupling of pre-functionalized quinoxaline and 1,4-oxazepane precursors or the construction of one ring onto the other. However, modern synthetic strategies, particularly multicomponent reactions, offer more convergent and efficient pathways to these complex bis-heterocyclic scaffolds.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the formation of complex molecules from three or more starting materials in a single synthetic operation. This approach is highly atom-economical and can rapidly generate libraries of structurally diverse compounds.

A notable example of a one-pot three-component reaction for the synthesis of a complex oxazepin-quinoxaline bis-heterocyclic scaffold has been reported. This protocol involves the reaction of 2-(2-formylphenoxy)acetic acid, an amine, and a 6-hydroxybenzo[f]quinoxaline-2,3-dicarbonitrile in refluxing toluene. frontiersin.orgnih.gov This catalyst-free method efficiently constructs a novel and highly complex bis-heterocyclic system in good to excellent yields. frontiersin.org The reaction proceeds through the formation of an imine, followed by an intramolecular cyclization to form the oxazepine ring, which is then fused to the quinoxaline moiety. nih.gov

Similarly, oxazepine-quinazolinone bis-heterocyclic scaffolds have been synthesized via a one-pot three-component reaction of 2-(2-formylphenoxy)acetic acid, 2-aminobenzamide, and an isocyanide. frontiersin.org This reaction highlights the versatility of using two bifunctional starting materials in an Ugi-type reaction to generate fused bis-heterocyclic systems. frontiersin.org

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Yield (%) | Ref. |

| 2-(2-formylphenoxy)acetic acid | Benzylamine | 6-hydroxybenzo[f]quinoxaline-2,3-dicarbonitrile | 5-(4-benzyl-3-oxo-2,3,4,5-tetrahydrobenzo[f] frontiersin.orgresearchgate.netoxazepin-5-yl)-6-hydroxybenzo[f]quinoxaline-2,3-dicarbonitrile | 92 | nih.gov |

| 2-(2-formylphenoxy)acetic acid | 4-Methylbenzylamine | 6-hydroxybenzo[f]quinoxaline-2,3-dicarbonitrile | 6-hydroxy-5-(4-(4-methylbenzyl)-3-oxo-2,3,4,5-tetrahydrobenzo[f] frontiersin.orgresearchgate.netoxazepin-5-yl)benzo[f]quinoxaline-2,3-dicarbonitrile | 90 | nih.gov |

| 2-(2-formylphenoxy)acetic acid | 4-Methoxybenzylamine | 6-hydroxybenzo[f]quinoxaline-2,3-dicarbonitrile | 6-hydroxy-5-(4-(4-methoxybenzyl)-3-oxo-2,3,4,5-tetrahydrobenzo[f] frontiersin.orgresearchgate.netoxazepin-5-yl)benzo[f]quinoxaline-2,3-dicarbonitrile | 93 | nih.gov |

| 2-(2-formylphenoxy)acetic acid | 2-Aminobenzamide | tert-Butyl isocyanide | N-(tert-butyl)-5-oxo-5,7-dihydro-13H-benzo wikipedia.orgumich.edufrontiersin.orgresearchgate.netoxazepino[4,3-a]quinazoline-13-carboxamide | 94 | frontiersin.org |

| 2-(2-formylphenoxy)acetic acid | 2-Aminobenzamide | Cyclohexyl isocyanide | N-cyclohexyl-5-oxo-5,7-dihydro-13H-benzo wikipedia.orgumich.edufrontiersin.orgresearchgate.netoxazepino[4,3-a]quinazoline-13-carboxamide | 92 | frontiersin.org |

Table 1: Examples of One-Pot Three-Component Reactions for the Synthesis of Oxazepine-Quinoxaline/Quinazolinone Scaffolds

Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are particularly powerful for the rapid synthesis of complex, polyfunctional molecules. mdpi.com

The Ugi four-component reaction (U-4CR) involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. nih.gov This reaction has been employed in the synthesis of various heterocyclic systems, including quinoxalines. umich.eduwikipedia.org For instance, a Ugi reaction followed by a subsequent Smiles rearrangement and an intramolecular Ullmann-type coupling has been used to generate quinoxaline scaffolds. umich.edu While a direct synthesis of this compound using a Ugi reaction has not been explicitly reported, the versatility of the Ugi reaction suggests its potential in constructing such a scaffold by carefully selecting bifunctional starting materials that could lead to the formation of the oxazepane ring post-condensation. For example, a two-step solution-phase synthesis employing a double UDC (Ugi/Deprotect/Cyclize) strategy has been utilized to obtain fused quinoxalinone-benzodiazepines. nih.gov

The Passerini three-component reaction , which involves an isocyanide, a carbonyl compound, and a carboxylic acid, yields an α-acyloxy amide. wikipedia.orgorganic-chemistry.org This reaction is also a valuable tool in combinatorial chemistry and could potentially be adapted for the synthesis of quinoxaline-containing scaffolds. wikipedia.org

A novel isocyanide-based three-component reaction has been developed where a quinoxaline-based zwitterionic intermediate is generated from the heterodimerization of ortho-diisocyanoarenes and common isocyanides. wikipedia.orgnih.govnih.gov This intermediate can be trapped by various agents to furnish a range of structurally diverse quinoxalines. nih.gov

Catalytic Methodologies

Catalysis is central to the modern synthesis of N-aryl heterocyclic compounds, including the title compound. Both transition metal and Lewis acid catalysis offer powerful tools for the construction of the key C-N bond.

Transition metal-catalyzed cross-coupling reactions are a cornerstone of C-N bond formation in organic synthesis. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a prominent method for coupling aryl halides with amines. scienceopen.com This methodology is broadly applicable to the synthesis of N-aryl heterocycles and can be logically extended to the synthesis of this compound.

The general reaction would involve the coupling of a 2-haloquinoxaline (e.g., 2-chloro- or 2-bromoquinoxaline) with 1,4-oxazepane in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. scienceopen.comrsc.org

Reaction Scheme:

X-Quinoxaline + 1,4-Oxazepane $\xrightarrow{\text{Pd Catalyst, Ligand, Base}}$ this compound

(where X = Cl, Br, I)

The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields. Various palladium sources, such as palladium(II) acetate, and a range of phosphine ligands, including bulky biarylphosphines like XPhos, have been shown to be effective in similar C-N coupling reactions. scienceopen.com The base, typically a strong one like sodium tert-butoxide, is required to deprotonate the amine and facilitate the catalytic cycle. scienceopen.com

Copper-catalyzed C-N coupling reactions, often referred to as Ullmann-type reactions, provide an alternative to palladium-based systems. mdpi.com These reactions can be particularly useful for the amination of N-heterocycles and might be employed for the synthesis of the title compound, often under milder conditions. mdpi.com

Table 1: Examples of Transition Metal-Catalyzed C-N Coupling Reactions

| Catalyst System | Substrates | Reaction Type | Relevance |

| Pd(OAc)₂ / XPhos | Aryl Halide, Amine | Buchwald-Hartwig Amination | A highly efficient and general method for C(aryl)-N bond formation, applicable to heterocyclic substrates. scienceopen.com |

| CuI / N,N-dimethylglycine | Aryl Halide, Amide | Ullmann-type Coupling | Provides an alternative catalytic system, sometimes with different substrate scope or milder conditions. mdpi.com |

Lewis acids can be employed to activate the quinoxaline ring towards nucleophilic attack. While less common than transition metal catalysis for direct C-N bond formation with amines, Lewis acids play a significant role in alternative synthetic routes. For instance, ferric chloride (FeCl₃) has been used as a Lewis acid catalyst in the synthesis of pyrrolo[1,2-a]quinoxalines. wikipedia.org

In the context of forming the 1,4-oxazepane ring itself, Lewis acids like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) have been used to catalyze the intramolecular cycloaddition reactions that form fused oxazepine structures on quinoline (B57606) rings, a related heterocyclic system. researchgate.net A Lewis acid could also facilitate the reaction between 2-chloroquinoxaline (B48734) and 1,4-oxazepane by coordinating to one of the nitrogen atoms of the quinoxaline ring, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the oxazepane. wikipedia.org

Table 2: Lewis Acids in Heterocyclic Synthesis

| Lewis Acid | Application | Mechanism of Action | Reference |

| FeCl₃ | Synthesis of fused quinoxalines | Activates substrates, initiates reaction cascades. | wikipedia.org |

| TMSOTf | Synthesis of fused oxazepino quinolines | Catalyzes intramolecular cycloaddition. | researchgate.net |

| AlCl₃ | Intramolecular arylation of quinoxalines | Facilitates intramolecular C-C bond formation. | wikipedia.org |

Green Chemistry Approaches in Synthetic Design

Modern synthetic chemistry emphasizes the use of environmentally benign methods. In the synthesis of quinoxalines and their derivatives, several green chemistry principles have been applied. These include the use of water as a solvent, employing micellar catalysis, and developing catalyst-free reaction protocols. nih.govnih.gov

For the synthesis of this compound, a green approach could involve a nucleophilic aromatic substitution (SNAr) reaction conducted in a green solvent like water or ethanol, potentially under microwave irradiation to reduce reaction times and energy consumption. nih.gov Recently, the synthesis of quinoxalines in a cetylpyridinium (B1207926) bromide (CPB) micellar medium has been reported, which avoids the use of volatile organic solvents. nih.gov Such a strategy could be adapted for the final C-N coupling step.

Furthermore, developing catalyst-free methods, which rely on the intrinsic reactivity of the substrates under thermal or microwave conditions, represents a significant green advantage by eliminating the need for often toxic and expensive metal catalysts. nih.gov

Elucidation of Reaction Mechanisms

The most probable reaction mechanism for the synthesis of this compound from a 2-haloquinoxaline and 1,4-oxazepane, particularly in the absence of a metal catalyst, is the Nucleophilic Aromatic Substitution (SNAr) mechanism. wikipedia.orgmasterorganicchemistry.com

This mechanism proceeds via a two-step addition-elimination sequence:

Addition of the Nucleophile: The secondary amine of the 1,4-oxazepane ring acts as a nucleophile and attacks the electron-deficient carbon atom at the 2-position of the quinoxaline ring (the carbon bearing the leaving group, e.g., a halide). masterorganicchemistry.comchadsprep.com This step is typically the rate-determining step as it involves the temporary disruption of the aromaticity of the quinoxaline ring. The attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. wikipedia.org The negative charge is stabilized by resonance, particularly by the electron-withdrawing nitrogen atoms within the quinoxaline ring. masterorganicchemistry.com

Elimination of the Leaving Group: In the second, faster step, the aromaticity of the ring is restored by the expulsion of the leaving group (e.g., chloride or bromide ion), yielding the final product, this compound. masterorganicchemistry.com

The presence of the two nitrogen atoms in the quinoxaline ring is crucial as they activate the ring towards nucleophilic attack, making the SNAr reaction feasible. nih.gov

Structural Characterization and Conformational Analysis

Application of Spectroscopic Analysis Techniques for the 1,4-Oxazepane (B1358080) Ring System

Infrared (IR) spectroscopy can also be employed to identify characteristic vibrational modes of the 1,4-oxazepane ring, such as C-O and C-N stretching frequencies, further confirming its presence within the molecular structure.

Application of Spectroscopic Analysis Techniques for the Quinoxaline (B1680401) Ring System

The quinoxaline ring system, a fused bicyclic heterocycle containing a benzene (B151609) ring and a pyrazine (B50134) ring, is a well-known fluorophore and is often incorporated into fluorescent probes. mdpi.comresearchgate.net Its spectroscopic properties are well-documented. Ultraviolet-visible (UV-Vis) spectroscopy typically reveals characteristic absorption bands corresponding to the π-π* electronic transitions within the aromatic system. mdpi.com

In the context of 4-(quinoxalin-2-yl)-1,4-oxazepane, ¹H NMR spectroscopy is crucial for identifying the protons on the quinoxaline ring. These aromatic protons typically appear as distinct multiplets in the downfield region of the spectrum. Furthermore, ¹³C NMR spectroscopy provides definitive evidence for the carbon skeleton of the quinoxaline moiety. nih.gov The chemical shifts of the carbon atoms in the quinoxaline ring are influenced by the electronic environment and the presence of substituents. nih.gov Mass spectrometry serves to confirm the molecular weight of the entire compound, including the quinoxaline fragment. nih.gov

Conformational Preferences of the 1,4-Oxazepane Ring

Theoretical calculations and experimental evidence from related seven-membered heterocyclic systems indicate a preference for chair-like conformations in the 1,4-oxazepane ring. researchgate.netresearchgate.netresearchgate.net This preference is driven by the minimization of torsional and steric strain. In the chair conformation, the substituents on the ring can occupy either axial or equatorial positions, with the equatorial position generally being more stable for bulky substituents to avoid steric hindrance. The specific conformational preference of the 1,4-oxazepane ring in this compound would be influenced by the steric bulk of the quinoxaline group and any intramolecular interactions.

X-ray Crystallographic Studies for Molecular Structure Determination

While spectroscopic methods provide valuable information about the connectivity and conformational dynamics in solution, single-crystal X-ray crystallography provides the most definitive and unambiguous determination of the three-dimensional molecular structure in the solid state. Although a specific crystal structure for this compound is not detailed in the provided search results, X-ray crystallographic studies on related quinoxaline and 1,4-oxazepane-containing compounds have been instrumental in confirming their molecular geometries. researchgate.net Such studies on analogous structures have revealed crucial details about bond lengths, bond angles, and the precise conformation of the heterocyclic rings, including twist-boat conformations in some diazepane analogs. nih.gov For this compound, an X-ray crystal structure would definitively establish the conformation of the 1,4-oxazepane ring and the relative orientation of the quinoxaline substituent.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the electronic structure and intrinsic properties of 4-(Quinoxalin-2-yl)-1,4-oxazepane at the atomic level.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method to investigate the structural and electronic properties of quinoxaline (B1680401) derivatives. tandfonline.comias.ac.in DFT calculations, often using functionals like B3LYP or ωB97XD with various basis sets, are employed to determine optimized molecular geometries, electronic structures, and other molecular properties. ias.ac.inresearchgate.netnih.gov For instance, DFT has been used to study the planar conformation of similar heterocyclic systems, which can be stabilized by intramolecular hydrogen bonds. ias.ac.in These theoretical calculations provide a solid foundation for understanding the molecule's stability and reactivity. tandfonline.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The interaction between the HOMO of a nucleophile and the LUMO of an electrophile is central to predicting chemical reactivity. wikipedia.orgpku.edu.cn The HOMO-LUMO energy gap is a crucial parameter; a smaller gap generally indicates higher reactivity. pku.edu.cn FMO analysis of quinoxaline derivatives helps to identify the most probable sites for electrophilic and nucleophilic attack by examining the distribution of these orbitals across the molecule. tandfonline.comresearchgate.net This analysis is instrumental in understanding the electronic stability and charge transfer within the molecule. tandfonline.com

| Key FMO Concepts | Description |

| HOMO | Highest Occupied Molecular Orbital; associated with the molecule's ability to donate electrons (nucleophilicity). youtube.com |

| LUMO | Lowest Unoccupied Molecular Orbital; associated with the molecule's ability to accept electrons (electrophilicity). youtube.com |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; a smaller gap often correlates with higher chemical reactivity. pku.edu.cn |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of how this compound and related compounds behave in a biological context. These simulations can predict the stability of a ligand-receptor complex over time. utrgv.eduresearchgate.net For example, MD simulations have been used to confirm that designed quinoxaline molecules remain stably bound within the active site of their target protein, such as VEGFR-2, over the course of the simulation. researchgate.net Such studies are crucial for validating the results of molecular docking and assessing the potential of a compound as a drug candidate. tandfonline.comutrgv.edursc.org

Computational Studies of Reaction Pathways and Mechanisms

Computational chemistry plays a vital role in elucidating the mechanisms of reactions used to synthesize quinoxaline derivatives. researchgate.netchim.it The most common synthetic route involves the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds. researchgate.netchim.itresearchgate.net Theoretical studies can map out the potential energy surface of these reactions, identifying transition states and intermediates to provide a detailed, step-by-step understanding of the reaction mechanism. researchgate.net For example, computational studies have explored acid-catalyzed condensation reactions, where the catalyst activates the carbonyl groups for nucleophilic attack by the diamine, followed by dehydration and cyclization to form the quinoxaline ring. researchgate.net

Theoretical Investigations of Molecular Recognition and Intermolecular Interactions

Understanding the non-covalent interactions between a ligand and its biological target is paramount for drug design. Theoretical methods are employed to study these interactions, which include hydrogen bonds, and hydrophobic and electrostatic interactions. nih.gov

Molecular Docking Methodologies: Theoretical Principles and Algorithms

Molecular docking is a computational technique that predicts the preferred binding orientation and affinity of a ligand to a macromolecular target. computabio.comresearchgate.netnih.gov The process involves two main components: a search algorithm that generates various possible binding poses and a scoring function that ranks these poses based on their predicted binding affinity. nih.govhansshodhsudha.com

Theoretical Principles: The core of molecular docking is to find the minimum energy conformation of the ligand-receptor complex. hansshodhsudha.com This is often conceptualized through models like the "lock-and-key" (rigid docking) or the "induced-fit" (flexible docking), where the receptor can change its conformation to accommodate the ligand. computabio.com To speed up calculations, the binding site is often represented as a grid where interaction energies are pre-calculated. nih.gov

Search Algorithms: Various algorithms are used to explore the vast conformational space of the ligand within the receptor's binding site. These can be broadly classified as:

Systematic Searches: These methods exhaustively explore the conformational space but can be computationally expensive.

Stochastic Methods: These are more common and include algorithms like Monte Carlo and genetic algorithms (e.g., Lamarckian genetic algorithm), which introduce random changes to find low-energy conformations. hansshodhsudha.com

Deterministic Methods: These methods use energy minimization and molecular dynamics to find stable binding poses.

Molecular docking has been extensively applied to quinoxaline derivatives to predict their binding modes with various biological targets, such as EGFR, COX-2, and β-tubulin, providing insights that correlate well with experimental biological activities. nih.govrsc.orgnih.gov

| Docking Algorithm Type | Description | Example |

| Systematic | Exhaustively searches all degrees of freedom. | Not commonly used for flexible ligands due to high computational cost. |

| Stochastic | Uses random changes to explore the conformational space. | Monte Carlo, Genetic Algorithms (GA) hansshodhsudha.com |

| Deterministic | Uses energy minimization and/or molecular dynamics to find low-energy poses. | Molecular Dynamics-based docking |

Derivatives and Scaffold Diversification

Strategies for Structural Diversity and Analogue Design

The generation of structural diversity in the 4-(quinoxalin-2-yl)-1,4-oxazepane scaffold is crucial for exploring its chemical space and identifying analogues with improved properties. Synthetic strategies often focus on modifying both the quinoxaline (B1680401) and the 1,4-oxazepane (B1358080) rings.

One key approach involves the synthesis of the core heterocyclic systems. An efficient method for constructing nih.govnih.gov-quinoxaline and 1,4-oxazepine (B8637140) scaffolds utilizes an acid-catalyzed condensation with a variety of aldehydes through an unconventional Pictet-Spengler reaction strategy. nih.gov This allows for the introduction of diverse substituents onto the core structure.

Further diversification can be achieved by targeting specific positions on the scaffold for substitution. For instance, in related 1,4-oxazepine-containing compounds, it has been demonstrated that the nitrogen atom of the oxazepane ring is a prime location for modification. nih.gov The introduction of various substituents at this position can significantly influence the biological activity of the resulting analogues. nih.gov Similarly, for the quinoxaline portion, derivatization can be achieved through nucleophilic substitution or cross-coupling reactions to introduce a range of functional groups at various positions on the aromatic ring.

A systematic approach to analogue design, as demonstrated with 1,5-dihydrobenzo[e] nih.govnih.govoxazepin-2(3H)-ones, involves the separate modification of different parts of the molecule. mdpi.com For the this compound scaffold, this would entail creating a library of compounds with variations at:

The nitrogen of the 1,4-oxazepane ring.

The carbon atoms of the 1,4-oxazepane ring.

The available positions on the benzo portion of the quinoxaline ring.

Influence of Substituent Effects on Scaffold Attributes and Reactivity

The electronic and steric properties of substituents introduced onto the this compound scaffold can have a profound impact on its attributes and reactivity. These effects are critical in modulating the compound's physicochemical properties, such as solubility and lipophilicity, as well as its biological activity.

For the quinoxaline moiety, the introduction of electron-withdrawing groups can be particularly influential. In studies of other quinoxaline derivatives, the presence of an electron-withdrawing group at the para position of a phenyl substituent was found to be essential for higher biological activity. nih.gov Furthermore, the placement of a halogen atom at the C7 position of the quinoxaline ring has been shown to increase the antimycobacterial activity of certain derivatives. nih.gov

Regarding the 1,4-oxazepane ring, modifications to the nitrogen atom are known to affect biological outcomes. In a study of sordaricin (B1205495) analogues containing a 1,4-oxazepane moiety, the nature of the N-substituent had a clear influence on their antifungal activity. nih.gov For instance, an N-(2-methylpropenyl) derivative exhibited potent in vitro antifungal activity. nih.gov This highlights the importance of exploring a range of aliphatic and other groups at this position to optimize the scaffold's performance.

In a related dihydrobenzoxazepinone series, the substitution at the nitrogen atom (N-1) and the 8-position was systematically studied. mdpi.com It was found that an isopropyl group at N-1 conferred the highest activity, while other aliphatic groups were also well-tolerated. mdpi.com At the 8-position, a meta-substituted aryl group was necessary for activity, with sulphonamide and carbamate (B1207046) groups showing the highest potencies. mdpi.com These findings suggest that similar positional substitutions on the this compound scaffold could yield significant variations in activity.

Table 1: Influence of Substituents on Quinoxaline and Related Scaffolds

| Scaffold | Position of Substitution | Substituent Type | Observed Effect | Reference |

|---|---|---|---|---|

| Quinoxaline | C7 | Halogen | Increased antimycobacterial activity | nih.gov |

| Phenyl-substituted Quinoxaline | Para-position of phenyl | Electron-withdrawing group | Essential for higher activity | nih.gov |

| 1,4-Oxazepanyl Sordaricins | N-position of oxazepane | N-(2-methylpropenyl) | Potent in vitro antifungal activity | nih.gov |

| 1,5-Dihydrobenzo[e] nih.govnih.govoxazepin-2(3H)-one | N-1 | Isopropyl | Highest activity and LipE | mdpi.com |

| 1,5-Dihydrobenzo[e] nih.govnih.govoxazepin-2(3H)-one | 8-position | Meta-substituted aryl (sulphonamide, carbamate) | High potency | mdpi.com |

Methodological Approaches to Structure-Activity Relationship (SAR) Studies for Scaffold Optimization

Structure-Activity Relationship (SAR) studies are fundamental to the optimization of the this compound scaffold, guiding the rational design of more potent and selective analogues. nih.gov These studies aim to correlate the structural features of the molecules with their biological activities. nih.gov

A primary step in SAR exploration is the systematic synthesis and biological evaluation of a series of analogues with focused modifications. mdpi.com For the this compound scaffold, this would involve creating libraries of compounds where substituents are varied at specific positions on both the quinoxaline and oxazepane rings.

Computational methods play a significant role in modern SAR studies. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed to mathematically describe the relationship between the chemical structures of the analogues and their biological activities. nih.gov These models can then be used to predict the activity of virtual compounds, thereby prioritizing synthetic efforts. nih.gov

Fragment-based approaches are also valuable in dissecting the SAR of a chemical series. nih.gov This can involve an "R-group QSAR" analysis, where the scaffold is decomposed into a core and its substituents (R-groups) to determine how different R-groups affect the activity. nih.gov

A typical workflow for an SAR study on the this compound scaffold would include:

Hit Identification: Initial screening to identify a this compound compound with a desired biological activity.

Analogue Synthesis: Systematic synthesis of derivatives with modifications at key positions on the quinoxaline and oxazepane rings. mdpi.com

In Vitro Evaluation: Testing the synthesized analogues in relevant biological assays to determine their potency and other relevant parameters. mdpi.com

SAR Analysis: Correlating the structural modifications with the observed biological activity to identify key structural requirements for activity. nih.gov

Iterative Optimization: Using the SAR data to design and synthesize a new generation of more potent and optimized compounds. depositolegale.it

The insights gained from SAR studies are crucial for the lead optimization process, which aims to enhance the desirable properties of a lead compound while mitigating any unfavorable characteristics. depositolegale.it

Molecular Hybridization Strategies Incorporating the Quinoxaline-Oxazepane Scaffold

Molecular hybridization involves combining two or more pharmacophores into a single molecule to create a new chemical entity with potentially enhanced activity, a dual mode of action, or an improved pharmacokinetic profile. nih.gov The this compound scaffold is a promising candidate for inclusion in such hybrid molecules.

A rational design strategy for hybridization would involve linking the quinoxaline-oxazepane scaffold to other known bioactive structures. nih.gov For instance, the quinoxaline ring itself has been successfully hybridized with various other scaffolds. Studies have shown that fusing a quinoxaline ring with azetidinone or thiazolidinone, both of which possess antitubercular activity, can result in hybrid compounds with in vitro activity against Mycobacterium tuberculosis. nih.gov

Furthermore, quinoxaline 1,4-di-N-oxide has been hybridized with chalcone, fluoroquinolone, and thiazolidinone scaffolds. nih.gov In one study, some of the resulting fluoroquinolone-quinoxaline hybrids displayed potent antimycobacterial activity. nih.gov Similarly, hybrids of quinoxaline 1,4-di-N-oxide with isoniazid, an anti-tuberculosis drug, have shown high activity against Mycobacterium tuberculosis. nih.gov

These examples provide a blueprint for potential hybridization strategies involving the this compound scaffold. The oxazepane nitrogen or a suitable position on the quinoxaline ring could serve as a linker point to attach other pharmacophores. Potential hybridization partners could be chosen based on the desired therapeutic application. For example, to develop new anticancer agents, the scaffold could be hybridized with known cytotoxic agents or kinase inhibitors.

The success of a molecular hybridization strategy depends on the appropriate selection of the linker and the relative orientation of the two pharmacophores to ensure that they can interact effectively with their respective biological targets.

Future Perspectives and Emerging Research Directions

Advancements in Synthetic Route Development for Complex Quinoxaline-Oxazepane Systems

The synthesis of complex heterocyclic systems like 4-(quinoxalin-2-yl)-1,4-oxazepane is a dynamic field of research, with continuous efforts to develop more efficient, versatile, and environmentally benign methodologies. mtieat.org Classical approaches to quinoxaline (B1680401) synthesis often involve the condensation of o-phenylenediamines with α-dicarbonyl compounds. mtieat.org Building upon this, modern synthetic strategies are focusing on multi-component reactions, transition-metal-catalyzed cross-couplings, and greener reaction conditions to access diverse quinoxaline derivatives. mtieat.orgnih.gov

For the specific construction of the quinoxaline-oxazepane scaffold, a likely synthetic approach would involve the reaction of a reactive quinoxaline precursor with a suitable 1,4-oxazepane (B1358080) synthon. One potential route could be the nucleophilic substitution of a halo-substituted quinoxaline with 1,4-oxazepane. A reported synthesis of a related compound, 2-(1,4-oxazino[2,3-b]quinoxalin-4-yl)ethanol, was achieved by reacting 2,3-dichloroquinoxaline (B139996) with diethanolamine, which cyclized to form the oxazino ring. mdpi.comresearchgate.net This suggests that a similar strategy, perhaps using a pre-formed 1,4-oxazepane ring, could be employed.

Future advancements in this area are expected to focus on:

Catalyst Innovation: Exploring novel and more efficient catalysts, including earth-abundant metals and organocatalysts, to drive the synthesis under milder conditions. mtieat.org The use of catalysts like cerium (IV) ammonium (B1175870) nitrate (B79036) in tap water has already shown promise for greener quinoxaline synthesis. nih.gov

Flow Chemistry: Implementing continuous flow technologies for a safer, more scalable, and highly controlled synthesis of these complex molecules.

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times and improve yields, a technique that has been successfully applied to the synthesis of various quinoxaline derivatives. nih.gov

Innovations in Computational Design and Predictive Modeling for Scaffold Derivatization

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science, offering insights that can guide the synthesis of novel compounds with desired properties. mdpi.comnih.gov For the this compound scaffold, computational approaches can be instrumental in predicting biological activity, understanding structure-activity relationships (SAR), and designing derivatives with enhanced functionalities. nih.govnih.gov

Innovations in this domain are anticipated in the following areas:

Advanced Molecular Docking and Dynamics Simulations: Employing sophisticated computational models to predict the binding affinity and interaction patterns of this compound derivatives with various biological targets, such as protein kinases, which are often targeted by quinoxaline-based inhibitors. mdpi.comnih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM) Methods: Utilizing hybrid QM/MM approaches to study reaction mechanisms and transition states involved in the synthesis of quinoxaline-oxazepane systems with high accuracy.

In Silico ADMET Prediction: Using computational tools to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel derivatives, thereby prioritizing candidates with favorable pharmacokinetic profiles for synthesis. mdpi.com

Machine Learning and Artificial Intelligence: Leveraging AI and machine learning algorithms to analyze large datasets of quinoxaline derivatives, identify novel scaffolds, and predict the properties of virtual compounds, thus accelerating the discovery process.

Expanding the Scope of Quinoxaline-Oxazepane Scaffolds in Material Science and Chemical Biology Research

The unique structural and electronic properties of the quinoxaline ring system have led to its exploration in various fields beyond medicinal chemistry, including material science and chemical biology. rsc.org The fusion of the quinoxaline moiety with the flexible 1,4-oxazepane ring in this compound could give rise to novel applications.

In Material Science:

Quinoxaline derivatives are known for their use in the development of fluorescent materials, organic light-emitting diodes (OLEDs), and organic sensitizers for solar cells. rsc.org The incorporation of the 1,4-oxazepane unit could modulate the photophysical properties of the quinoxaline core, potentially leading to:

Novel Fluorophores: The development of new fluorescent probes with tunable emission wavelengths and enhanced quantum yields for sensing and imaging applications.

Organic Semiconductors: The design of new organic materials with tailored electronic properties for use in transistors and other electronic devices.

In Chemical Biology:

Chemical biology utilizes small molecules to study and manipulate biological systems. The quinoxaline scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous bioactive compounds. nih.govnih.gov The this compound scaffold could serve as a versatile platform for the development of:

Bioactive Probes: Designing fluorescently labeled or biotinylated derivatives to visualize and track biological processes in real-time.

Inhibitors of Biological Targets: The quinoxaline core is found in inhibitors of various enzymes, including PARP-1 and topoisomerase II. mdpi.comnih.gov The 1,4-oxazepane moiety could be functionalized to enhance selectivity and potency against specific biological targets. For instance, derivatives of 1,4-oxazepane have been explored as selective fungal EF-2 inhibitors. nih.gov

Antimicrobial Agents: Quinoxaline-1,4-dioxides have demonstrated significant activity against various pathogens, including Mycobacterium tuberculosis. nih.govmdpi.comnih.gov The exploration of this compound derivatives could lead to the discovery of new antimicrobial agents with novel mechanisms of action.

Q & A

Q. What synthetic methodologies are effective for constructing the 1,4-oxazepane scaffold in 4-(Quinoxalin-2-yl)-1,4-oxazepane?

The 1,4-oxazepane ring is typically synthesized via cyclization reactions. For example, nucleophilic ring-opening of epoxides or aziridines with amino alcohols can yield oxazepanes. In a related study, 1,4-oxazepane derivatives were synthesized using reductive amination or Mitsunobu reactions to form the seven-membered ring . Key considerations include controlling stereochemistry (e.g., using chiral catalysts or enantiopure starting materials) and optimizing reaction conditions (e.g., solvent polarity, temperature) to suppress side reactions like oligomerization.

Q. How can NMR spectroscopy validate the structure of this compound?

1H-NMR is critical for confirming the oxazepane and quinoxaline moieties. For example:

- Oxazepane protons : Signals between δ 3.5–4.2 ppm (methylene groups adjacent to O/N) and δ 1.8–2.1 ppm (methylene in the ring backbone) .

- Quinoxaline protons : Aromatic protons appear as multiplets in δ 7.2–8.3 ppm .

Coupling constants (e.g., J = 3.9 Hz for oxazepane CH2 groups) and integration ratios distinguish regioisomers .

Q. What are the primary biological targets of 1,4-oxazepane derivatives?

1,4-Oxazepanes modulate enzymes (e.g., glycosidases, kinases) and receptors (e.g., dopamine D4, somatostatin SSTR4). For instance, SSTR4 agonists incorporating the 1,4-oxazepane scaffold show potential in treating neuropsychiatric disorders . Target validation requires assays like competitive binding studies, enzyme inhibition kinetics, or cellular signaling assays (e.g., cAMP modulation for GPCR targets) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in structure-activity relationship (SAR) studies of 1,4-oxazepane derivatives?

Contradictions in SAR often arise from divergent assay conditions or off-target effects. For example:

- Case study : Modifications to the oxazepane ring (e.g., methyl or cyclopropyl groups) enhanced antibacterial activity in Staphylococcus aureus but reduced neuroprotective effects .

Methodological approach :- Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target specificity.

- Perform molecular docking to assess steric/electronic effects of substituents on binding pockets.

- Validate findings with in vivo models to contextualize in vitro results .

Q. What experimental strategies are recommended for analyzing 1,4-oxazepane ring formation in crystallographic studies?

X-ray crystallography can confirm ring geometry and intermolecular interactions. Key steps include:

- Crystal soaking : Co-crystallizing inhibitors (e.g., proteasome inhibitors) with target proteins to stabilize the oxazepane conformation .

- Electron density analysis : Verify the absence of radiochemical artifacts by comparing datasets collected at different synchrotron beamlines .

- Hydrogen bonding networks : Identify interactions between the oxazepane oxygen/nitrogen and active-site residues (e.g., Ser130 in proteasome studies) .

Q. How can enantiomeric purity of this compound impact biological activity?

Enantiomers often exhibit divergent activities. For example:

- (S)-1,4-Oxazepane derivatives show higher monoamine reuptake inhibition than their ®-counterparts, critical for antidepressant design .

Methodology :

Key Challenges and Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.